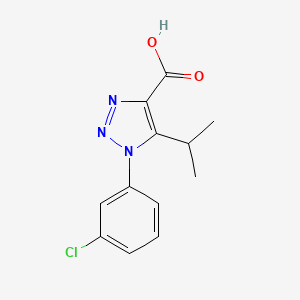
1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid, also known as TAC-101, is a novel compound that has gained significant attention in the field of medicinal chemistry. This compound has been synthesized using various methods and has shown promising results in scientific research applications.
作用机制
1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit the activity of histone deacetylases (HDACs). HDACs are enzymes that remove acetyl groups from histones, leading to the repression of gene expression. Inhibition of HDACs by 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid leads to the accumulation of acetylated histones, which promotes the expression of genes involved in apoptosis and cell cycle arrest.
Biochemical and Physiological Effects:
1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been shown to induce apoptosis and cell cycle arrest in cancer cells. 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has also been shown to reduce inflammation in animal models. In addition, 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been shown to inhibit angiogenesis, which is the formation of new blood vessels. This effect may be beneficial in the treatment of cancer, as tumors require a blood supply for growth.
实验室实验的优点和局限性
One advantage of 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid is its high potency and selectivity for HDAC inhibition. This makes it a valuable tool for studying the role of HDACs in various biological processes. However, 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has limited aqueous solubility, which may pose challenges in experimental design and delivery.
未来方向
Future research on 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid could focus on its potential as a therapeutic agent for cancer and inflammatory diseases. Studies could also investigate the effects of 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid on other biological processes, such as epigenetic modifications and cellular differentiation. In addition, research could focus on the development of 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid analogs with improved solubility and pharmacokinetic properties.
In conclusion, 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid, or 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid, is a promising compound with potential applications in the fields of cancer and inflammation research. Its high potency and selectivity for HDAC inhibition make it a valuable tool for studying various biological processes. Further research on 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid and its analogs could lead to the development of novel therapeutic agents for the treatment of cancer and inflammatory diseases.
合成方法
1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been synthesized using various methods, including the reaction of 3-chlorobenzonitrile with isopropyl azide and subsequent hydrolysis of the resulting intermediate. Another method involves the reaction of 3-chlorobenzonitrile with sodium azide and isopropyl alcohol, followed by hydrolysis. The synthesis of 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has also been achieved using click chemistry, which involves the reaction of an azide and an alkyne to form a triazole ring. This method has shown high yield and purity of the final product.
科学研究应用
1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has been studied for its potential as an anticancer agent. Studies have shown that 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid inhibits the growth of cancer cells by inducing apoptosis and cell cycle arrest. 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid has also been studied for its potential as an anti-inflammatory agent. Studies have shown that 1-(3-chlorophenyl)-5-isopropyl-1H-1,2,3-triazole-4-carboxylic acid inhibits the production of pro-inflammatory cytokines and reduces inflammation in animal models.
属性
IUPAC Name |
1-(3-chlorophenyl)-5-propan-2-yltriazole-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12ClN3O2/c1-7(2)11-10(12(17)18)14-15-16(11)9-5-3-4-8(13)6-9/h3-7H,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FAWONEKNGMPXFV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=C(N=NN1C2=CC(=CC=C2)Cl)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12ClN3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
265.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Chlorophenyl)-5-propan-2-yltriazole-4-carboxylic acid | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![5-{[(2-chlorophenyl)amino]sulfonyl}-2-methoxy-N-propylbenzamide](/img/structure/B5141537.png)
![N~2~-(2-fluorophenyl)-N~1~-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]-N~2~-(methylsulfonyl)glycinamide](/img/structure/B5141552.png)

![2,4-dichloro-1-[4-(2-methoxyphenoxy)butoxy]benzene](/img/structure/B5141559.png)
![N-ethyl-6-methyl-5-[5-(4-methyl-1,3-thiazol-5-yl)-1,2,4-oxadiazol-3-yl]-3,4-dihydro-2,7-naphthyridine-2(1H)-carboxamide](/img/structure/B5141567.png)
![3-[2-(4-acetyl-1-piperazinyl)-2-oxoethyl]-1-benzyl-2-methyl-1,5,6,7-tetrahydro-4H-indol-4-one](/img/structure/B5141574.png)
![3-methyl-N-(1-{1-[3-(methylthio)propanoyl]-4-piperidinyl}-1H-pyrazol-5-yl)butanamide](/img/structure/B5141575.png)

![5-{[(5-chloro-3-pyridinyl)oxy]methyl}-N-[1-(4-pyridinyl)propyl]-3-isoxazolecarboxamide](/img/structure/B5141603.png)
![2-ethoxyethyl 4-[3-(benzyloxy)phenyl]-6-methyl-2-oxo-1,2,3,4-tetrahydro-5-pyrimidinecarboxylate](/img/structure/B5141613.png)
![2,2,2-trichloro-1-(9-methyl-2-phenyl-9H-imidazo[1,2-a]benzimidazol-3-yl)ethanol](/img/structure/B5141616.png)
![4-[4-(4-bromophenyl)-1,3-thiazol-2-yl]phenol](/img/structure/B5141637.png)
